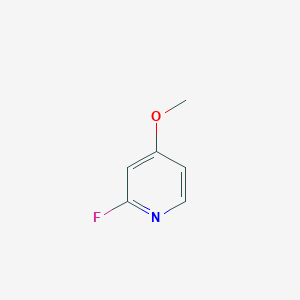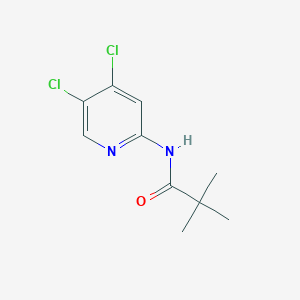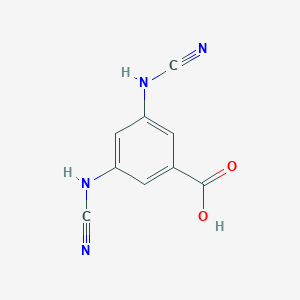
3,5-bis(cyanoamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(cyanoamino)benzoic acid (BCB) is a chemical compound with a molecular formula of C15H8N6O4. It is a white crystalline powder that is soluble in water and ethanol. BCB has been the subject of extensive scientific research due to its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry.
Scientific Research Applications
3,5-bis(cyanoamino)benzoic Acid has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 3,5-bis(cyanoamino)benzoic Acid has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been investigated for its potential as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been studied for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins.
Mechanism Of Action
The mechanism of action of 3,5-bis(cyanoamino)benzoic Acid varies depending on its application. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 3,5-bis(cyanoamino)benzoic Acid has also been studied as a drug delivery system, where it is used to encapsulate drugs and target specific cells or tissues. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to bind to enzymes and inhibit their activity.
Biochemical and Physiological Effects
3,5-bis(cyanoamino)benzoic Acid has been shown to have various biochemical and physiological effects. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells, which leads to cell death. 3,5-bis(cyanoamino)benzoic Acid has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to inhibit the activity of enzymes and to act as a fluorescent probe for the detection of proteins.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its versatility. 3,5-bis(cyanoamino)benzoic Acid can be used in various applications, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its toxicity. 3,5-bis(cyanoamino)benzoic Acid has been shown to be toxic to cells at high concentrations, which limits its use in some applications.
Future Directions
There are several future directions for the study of 3,5-bis(cyanoamino)benzoic Acid. In materials science, 3,5-bis(cyanoamino)benzoic Acid can be used as a building block for the synthesis of novel materials with specific properties. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid can be further investigated as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid can be studied further for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins. Additionally, the toxicity of 3,5-bis(cyanoamino)benzoic Acid can be further investigated to determine its safety for use in various applications.
Conclusion
In conclusion, 3,5-bis(cyanoamino)benzoic Acid is a versatile chemical compound that has potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The study of 3,5-bis(cyanoamino)benzoic Acid has the potential to lead to the development of novel materials, drugs, and diagnostic tools.
Synthesis Methods
3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods, including the reaction of 3,5-diaminobenzoic acid with cyanogen bromide or by the reaction of 3,5-diaminobenzoic acid with cyanuric chloride. The latter method involves the use of triethylamine as a catalyst and produces a higher yield of 3,5-bis(cyanoamino)benzoic Acid. The synthesis of 3,5-bis(cyanoamino)benzoic Acid can also be achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
properties
CAS RN |
183430-49-1 |
|---|---|
Product Name |
3,5-bis(cyanoamino)benzoic Acid |
Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3,5-bis(cyanoamino)benzoic acid |
InChI |
InChI=1S/C9H6N4O2/c10-4-12-7-1-6(9(14)15)2-8(3-7)13-5-11/h1-3,12-13H,(H,14,15) |
InChI Key |
SVPVVJCSELVSTL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
synonyms |
Benzoic acid, 3,5-bis(cyanoamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




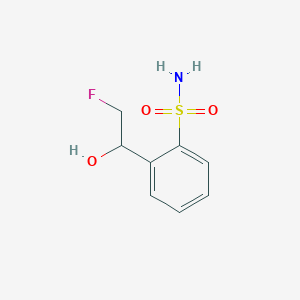
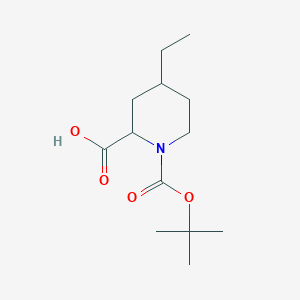



![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)


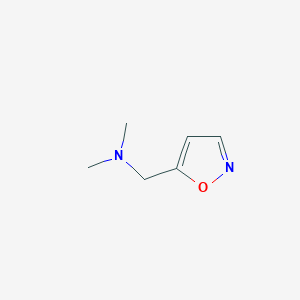
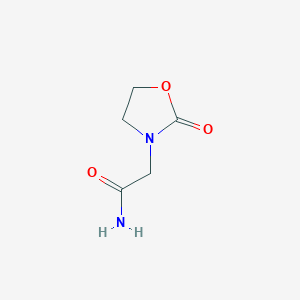
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
